Noa-His-CVA-Thr-Amp
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Overview
Description
Noa-His-CVA-Thr-Amp is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including noradrenaline (Noa), histidine (His), cyclohexylvaline (CVA), threonine (Thr), and ampicillin (Amp)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Thr-Amp involves a series of peptide bond formations between the constituent amino acids. The process typically begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Noa-His-CVA-Thr-Amp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
Scientific Research Applications
Noa-His-CVA-Thr-Amp has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s components, such as ampicillin, have antimicrobial properties, making it useful in studies of antibiotic resistance and drug development.
Industry: this compound is employed in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Noa-His-CVA-Thr-Amp involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the ampicillin component can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Noa-His-CVA-Thr-Amp can be compared to other peptide compounds with similar structures:
Noa-Val-CVA-Thr-Amp: This compound has a valine residue instead of histidine, which can alter its properties and applications.
Adenosine monophosphate (AMP): While not a peptide, AMP shares some functional similarities in terms of its role in cellular processes.
Properties
CAS No. |
146363-71-5 |
---|---|
Molecular Formula |
C43H57N7O7 |
Molecular Weight |
784.0 g/mol |
IUPAC Name |
(2S,4S,5S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C43H57N7O7/c1-27(2)34(41(54)50-40(28(3)51)43(56)46-24-31-16-9-10-19-45-31)22-37(52)35(20-29-12-5-4-6-13-29)49-42(55)36(21-32-23-44-26-47-32)48-39(53)25-57-38-18-11-15-30-14-7-8-17-33(30)38/h7-11,14-19,23,26-29,34-37,40,51-52H,4-6,12-13,20-22,24-25H2,1-3H3,(H,44,47)(H,46,56)(H,48,53)(H,49,55)(H,50,54)/t28?,34-,35-,36-,37-,40-/m0/s1 |
InChI Key |
DAESEBURUKXLEX-MPIJBFAISA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](C(C)O)C(=O)NCC5=CC=CC=N5 |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C(C)O)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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